1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride, with the chemical formula CHClFNO, is a synthetic compound that belongs to the class of piperazine derivatives. It is identified by its CAS number 1172544-16-9 and has a molecular weight of 292.71 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents targeting various biological pathways.
The compound is classified under the category of piperazine derivatives, which are known for their diverse pharmacological properties. It is synthesized from specific precursor compounds and is often studied for its potential therapeutic effects. The IUPAC name for this compound is [3-(difluoromethoxy)phenyl]-piperazin-1-ylmethanone hydrochloride, indicating its structural complexity and functional groups that may contribute to its biological activity .
The synthesis of 1-[3-(difluoromethoxy)benzoyl]piperazine hydrochloride typically involves several steps, including the reaction of piperazine with appropriate benzoyl derivatives. The general approach can be summarized as follows:
Technical details regarding specific reaction conditions, catalysts used, and yields are often proprietary or found in specialized literature .
The molecular structure of 1-[3-(difluoromethoxy)benzoyl]piperazine hydrochloride can be represented using various notations:
C1CN(CCN1)C(=O)C2=CC(=CC=C2)OC(F)F.Cl
NIDLLHCQTDYBRO-UHFFFAOYSA-N
The structure consists of a piperazine ring connected to a benzoyl group that features a difluoromethoxy substituent. This unique arrangement contributes to its chemical properties and potential biological activity .
1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride can undergo various chemical reactions typical for piperazine derivatives:
These reactions are crucial for understanding how the compound may interact with biological systems and how it can be modified for enhanced activity .
These properties are critical when considering formulations for pharmaceutical applications .
1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride has potential applications in medicinal chemistry, particularly in drug discovery programs aimed at developing treatments for psychiatric disorders, neurodegenerative diseases, and possibly cancer therapies due to its structural similarities with known bioactive compounds. Research continues into optimizing its pharmacological profile for therapeutic use .
CAS No.: 4678-45-9
CAS No.: 20298-86-6
CAS No.: 13465-08-2
CAS No.: 4720-09-6
CAS No.:
CAS No.: 4685-03-4